molecular formula C22H20BrNO B12693819 (4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone CAS No. 140620-49-1

(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone

Katalognummer: B12693819
CAS-Nummer: 140620-49-1
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: NPAPCTREASFGKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone is a complex organic compound with a unique structure that includes a bromophenyl group and a dimethylaminomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone typically involves multiple steps. One common method includes the reaction of 4-bromobenzophenone with 4-(dimethylaminomethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as anhydrous zinc chloride or aluminum chloride, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Bis(dimethylamino)benzophenone: Similar structure but lacks the bromine atom.

    Michler’s Ketone: Another related compound with similar functional groups.

Uniqueness

(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired .

Eigenschaften

CAS-Nummer

140620-49-1

Molekularformel

C22H20BrNO

Molekulargewicht

394.3 g/mol

IUPAC-Name

(4-bromophenyl)-[4-[4-[(dimethylamino)methyl]phenyl]phenyl]methanone

InChI

InChI=1S/C22H20BrNO/c1-24(2)15-16-3-5-17(6-4-16)18-7-9-19(10-8-18)22(25)20-11-13-21(23)14-12-20/h3-14H,15H2,1-2H3

InChI-Schlüssel

NPAPCTREASFGKZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.